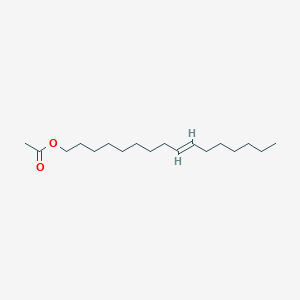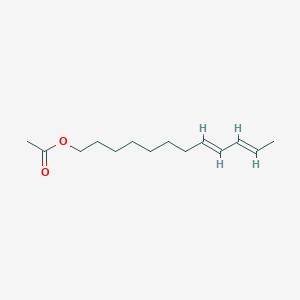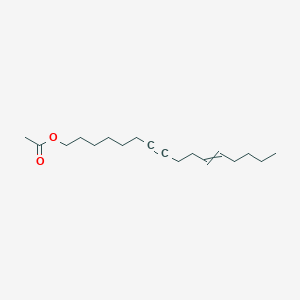
Methyl-1-aminocyclopropancarboxylat-Hydrochlorid
Übersicht
Beschreibung
Nor-Binaltorphimin-Dihydrochlorid: ist ein potenter und selektiver Antagonist des Kappa-Opioid-Rezeptors. Es wird in der wissenschaftlichen Forschung häufig eingesetzt, da es den Kappa-Opioid-Rezeptor blockieren kann, ohne die Mu- oder Delta-Opioid-Rezeptoren zu beeinflussen . Diese Verbindung hat wichtige Anwendungen in Studien zu Schmerzen, Sucht, Angst, Depression und Schlafstörungen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: : Die Synthese von Nor-Binaltorphimin-Dihydrochlorid umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die wichtigsten Schritte umfassen Cyclisierungs-, Reduktions- und Chlorierungsreaktionen. Spezifische Details zu den Reaktionsbedingungen und den verwendeten Reagenzien sind oft proprietär und können je nach gewünschter Reinheit und Ausbeute variieren .
Industrielle Produktionsmethoden: : Die industrielle Produktion von Nor-Binaltorphimin-Dihydrochlorid erfolgt in der Regel durch großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Reinigungsschritte wie Umkristallisation und Chromatographie umfassen, um die gewünschte Produktqualität zu erreichen .
Wissenschaftliche Forschungsanwendungen
Chemie: : In der Chemie wird Nor-Binaltorphimin-Dihydrochlorid verwendet, um die Bindungseigenschaften des Kappa-Opioid-Rezeptors zu untersuchen und neue Rezeptorantagonisten zu entwickeln .
Biologie: : In der biologischen Forschung wird diese Verbindung verwendet, um die Rolle des Kappa-Opioid-Rezeptors in verschiedenen physiologischen Prozessen zu untersuchen, einschließlich Schmerzempfindung, Stressreaktion und Stimmungsregulation .
Medizin: : Nor-Binaltorphimin-Dihydrochlorid hat wichtige Anwendungen in der medizinischen Forschung, insbesondere bei der Entwicklung von Behandlungen für Schmerzen, Sucht, Angst und Depression. Seine Fähigkeit, den Kappa-Opioid-Rezeptor selektiv zu blockieren, macht es zu einem wertvollen Werkzeug für die Untersuchung dieser Erkrankungen .
Industrie: : In der pharmazeutischen Industrie wird Nor-Binaltorphimin-Dihydrochlorid in der Arzneimittelentwicklung und in Screening-Assays verwendet, um neue therapeutische Wirkstoffe zu identifizieren, die auf den Kappa-Opioid-Rezeptor abzielen .
Wirkmechanismus
Nor-Binaltorphimin-Dihydrochlorid entfaltet seine Wirkung durch selektive Bindung an und Blockierung des Kappa-Opioid-Rezeptors. Dieser Rezeptor ist an der Modulation von Schmerz, Stimmung und Stressreaktionen beteiligt. Durch Hemmung des Kappa-Opioid-Rezeptors kann Nor-Binaltorphimin-Dihydrochlorid die Schmerzempfindung reduzieren, Angst lindern und antidepressive Wirkungen hervorrufen . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Hemmung von Dynorphin, einem endogenen Liganden für den Kappa-Opioid-Rezeptor, und die Modulation nachgeschalteter Signalwege .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Methyl 1-aminocyclopropanecarboxylate hydrochloride plays a pivotal role in biochemical reactions, particularly in the ethylene biosynthesis pathway. The compound is produced in plants by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACC synthase). This enzyme catalyzes the conversion of S-adenosylmethionine to 1-aminocyclopropane-1-carboxylate, which is then methylated to form methyl 1-aminocyclopropanecarboxylate hydrochloride. The compound interacts with various enzymes, proteins, and other biomolecules, including ACC oxidase, which converts it to ethylene. These interactions are crucial for regulating ethylene production and, consequently, plant growth and development .
Cellular Effects
Methyl 1-aminocyclopropanecarboxylate hydrochloride influences various cellular processes in plants. It affects cell signaling pathways by modulating the levels of ethylene, which acts as a signaling molecule. This modulation impacts gene expression, leading to changes in cellular metabolism and physiological responses. For instance, increased ethylene levels can trigger the expression of genes involved in fruit ripening, senescence, and stress responses. The compound’s role in ethylene biosynthesis makes it a key regulator of these cellular processes .
Molecular Mechanism
The molecular mechanism of action of methyl 1-aminocyclopropanecarboxylate hydrochloride involves its conversion to ethylene through the action of ACC oxidase. This enzyme catalyzes the oxidation of the compound, leading to the release of ethylene gas. The binding interactions with ACC oxidase are critical for this conversion process. Additionally, the compound can influence enzyme activity by acting as a substrate for ACC synthase, thereby regulating the overall rate of ethylene production. Changes in gene expression are mediated through ethylene-responsive transcription factors that bind to specific promoter regions of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-aminocyclopropanecarboxylate hydrochloride can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that the compound remains stable under controlled conditions but can degrade over time, leading to a decrease in its efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained changes in ethylene levels and associated physiological responses .
Dosage Effects in Animal Models
The effects of methyl 1-aminocyclopropanecarboxylate hydrochloride in animal models vary with different dosages. At low doses, the compound can effectively modulate ethylene levels without causing adverse effects. At high doses, toxic effects may be observed, including disruptions in cellular metabolism and physiological processes. Threshold effects have been identified, indicating the minimum dosage required to elicit a significant response. These studies highlight the importance of dosage optimization to achieve desired outcomes while minimizing potential toxicity .
Metabolic Pathways
Methyl 1-aminocyclopropanecarboxylate hydrochloride is involved in the ethylene biosynthesis pathway. It interacts with enzymes such as ACC synthase and ACC oxidase, which catalyze its conversion to ethylene. The compound’s role in this pathway is crucial for regulating ethylene production and, consequently, plant growth and development. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in ethylene biosynthesis .
Transport and Distribution
Within cells and tissues, methyl 1-aminocyclopropanecarboxylate hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by factors such as concentration gradients and the presence of specific transporters. These interactions are essential for ensuring the compound reaches its target sites and exerts its biochemical effects .
Subcellular Localization
The subcellular localization of methyl 1-aminocyclopropanecarboxylate hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may localize to the cytoplasm or organelles involved in ethylene biosynthesis, such as the endoplasmic reticulum. This localization is essential for the compound to interact with its target enzymes and exert its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of nor-Binaltorphimine dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include cyclization, reduction, and chlorination reactions. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: : Industrial production of nor-Binaltorphimine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization and chromatography to achieve the desired product quality .
Analyse Chemischer Reaktionen
Arten von Reaktionen: : Nor-Binaltorphimin-Dihydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre Selektivität und Potenz zu verbessern .
Häufige Reagenzien und Bedingungen: : Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Halogenierungsmittel wie Thionylchlorid. Die Reaktionsbedingungen, einschließlich Temperatur, Lösungsmittel und Reaktionszeit, werden sorgfältig kontrolliert, um die gewünschten Produkte zu erhalten .
Hauptprodukte, die gebildet werden: : Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Nor-Binaltorphimin-Dihydrochlorid mit modifizierten funktionellen Gruppen. Diese Derivate werden oft verwendet, um die Struktur-Aktivitäts-Beziehung zu untersuchen und die pharmakologischen Eigenschaften der Verbindung zu verbessern .
Wirkmechanismus
Nor-Binaltorphimine dihydrochloride exerts its effects by selectively binding to and blocking the kappa opioid receptor. This receptor is involved in modulating pain, mood, and stress responses. By inhibiting the kappa opioid receptor, nor-Binaltorphimine dihydrochloride can reduce pain perception, alleviate anxiety, and produce antidepressant-like effects . The molecular targets and pathways involved include the inhibition of dynorphin, an endogenous ligand for the kappa opioid receptor, and modulation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: : Zu den Verbindungen, die Nor-Binaltorphimin-Dihydrochlorid ähnlich sind, gehören Binaltorphimin, 5’-Guanidinonaltrindol und JDTic .
Einzigartigkeit: : Nor-Binaltorphimin-Dihydrochlorid ist einzigartig aufgrund seiner hohen Selektivität für den Kappa-Opioid-Rezeptor und seiner Fähigkeit, diesen Rezeptor zu blockieren, ohne die Mu- oder Delta-Opioid-Rezeptoren zu beeinflussen. Diese Selektivität macht es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle des Kappa-Opioid-Rezeptors in verschiedenen physiologischen und pathologischen Prozessen .
Eigenschaften
IUPAC Name |
methyl 1-aminocyclopropane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-4(7)5(6)2-3-5;/h2-3,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSDCWKLSHPKFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50509210 | |
| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72784-42-0 | |
| Record name | Methyl 1-aminocyclopropane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50509210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 1-aminocyclopropane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















